Regioisomeric Carboxamide Position: 5-Carboxamide vs. 3-Carboxamide Isomers
The target compound (1) places the carboxamide at the isoxazole 5-position, whereas closely related commercial analogue N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-methylisoxazole-3-carboxamide (CAS not retrieved in search; generic analogue) bears the carboxamide at the 3-position. In the broader pyrrolo[2,3-b]pyridine-isoxazole patent series, 5-carboxamide regioisomers consistently exhibit different SMYD2/SMYD3 biochemical IC50 rank-order compared to 3-carboxamide regioisomers, with 5-substituted variants exploiting a distinct hydrogen-bond network with the lysine-binding channel [1]. No direct head-to-head biochemical data for compound (1) are publicly available; the regioisomeric differentiation is therefore class-level inference from the Epizyme SMYD inhibitor series.
| Evidence Dimension | Regioisomeric carboxamide position on isoxazole ring |
|---|---|
| Target Compound Data | Isoxazole-5-carboxamide (target compound 1) |
| Comparator Or Baseline | Isoxazole-3-carboxamide analogues (e.g., 5-methylisoxazole-3-carboxamide derivative with identical pyrrolopyridine-propyl tail) |
| Quantified Difference | Not quantified for compound (1); class SAR indicates altered SMYD inhibition rank-order |
| Conditions | Inferred from Epizyme patent WO2020/148650 SMYD2/SMYD3 biochemical assays |
Why This Matters
Procurement of a 5-carboxamide over a 3-carboxamide regioisomer may determine whether the compound engages the intended SMYD lysine-binding tunnel; substitution without confirming the regioisomer can lead to targeting a different protein cavity.
- [1] Epizyme, Inc. Isoxazole Carboxamide Compounds. US Patent Application Publication US 2020/0148650 A1, May 14, 2020, Formula I and SMYD assay descriptions. View Source
